
tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a fluorophenylsulfonamido group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Fluorophenylsulfonamido Group: This step involves sulfonamide formation, where a fluorophenylsulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel pharmaceuticals.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenylsulfonamido group is particularly important for its interaction with biological targets, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 4-(phenylsulfonamido)piperidine-1-carboxylate: Lacks the fluorine atom, which may affect its binding properties and reactivity.
tert-Butyl 4-(3-chlorophenylsulfonamido)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
Uniqueness:
- The presence of the fluorine atom in tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate can significantly alter its electronic properties, potentially enhancing its reactivity and binding affinity in biological systems compared to its non-fluorinated analogs.
Biological Activity
Tert-butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings about this compound.
Chemical Structure and Properties
- Molecular Formula : C16H23FN2O4S
- Molecular Weight : 355.45 g/mol
- CAS Number : 1233954-86-3
The chemical structure features a piperidine ring substituted with a tert-butyl group, a sulfonamide moiety, and a fluorophenyl group, which may contribute to its biological activity.
The sulfonamide group in the compound is known to interact with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of neuropharmacology.
NMDA Receptor Modulation
Recent studies have suggested that compounds with similar structures may act as NMDA receptor antagonists. NMDA receptors are critical in mediating excitatory neurotransmission and are implicated in several neurological disorders. The modulation of these receptors can lead to neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases .
Biological Activity
- Anticonvulsant Properties :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing a framework for understanding the potential effects of this compound.
Properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)sulfonylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOQZQXMCHUXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139092 | |
Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-86-3 | |
Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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